2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
Overview
Description
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of a benzimidazole core attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multistep organic reactions. One common synthetic route includes the condensation of 4-aminopyridine with o-phenylenediamine to form the benzimidazole core, followed by carboxylation at the 6-position. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like dimethylformamide or toluene .
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating cellular signaling pathways .
Comparison with Similar Compounds
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar fused bicyclic structure but differs in the position of the nitrogen atoms within the rings.
Imidazo[4,5-b]pyridine: Another structurally related compound with different biological activities and synthetic routes.
2-(Pyridin-2-yl)imidazole: This compound has the pyridine ring attached at a different position, leading to variations in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-pyridin-4-yl-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFICRRCLJYFJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378097 | |
Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316833-32-6 | |
Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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